1-(5-Amino-7-chloroindolin-1-yl)ethan-1-one
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Overview
Description
5-amino-7-chloroindoline-1-carbaldehyde , is a chemical compound with the following properties:
Molecular Formula: C₁₁H₁₄N₂O
Molecular Weight: 190.24 g/mol
Preparation Methods
Synthetic Routes::
Starting Materials:
Reaction Sequence:
- While not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
1-(5-Amino-7-chloroindolin-1-yl)ethan-1-one undergoes several reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products vary based on the specific reaction.
Scientific Research Applications
1-(5-Amino-7-chloroindolin-1-yl)ethan-1-one finds applications in:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
- While 1-(5-Amino-7-chloroindolin-1-yl)ethan-1-one is unique, similar compounds include:
1-(5-Chloroindolin-1-yl)ethan-1-one: A related compound with a chlorine atom at a different position.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another structurally related compound.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(5-amino-7-chloro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11ClN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3 |
InChI Key |
LOYAVCULCDAKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)N)Cl |
Origin of Product |
United States |
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